molecular formula C27H21NO4 B12048613 (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid

Cat. No.: B12048613
M. Wt: 423.5 g/mol
InChI Key: SCQIIBIYCFZYJE-VWLOTQADSA-N
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Description

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid (CAS: 339208-92-3; alternative CAS: 1260591-74-9) is an Fmoc (9-fluorenylmethoxycarbonyl)-protected amino acid derivative. Its molecular formula is C27H21NO4, with a molecular weight of 423.46 g/mol . The compound features a naphthalene moiety substituted at the 1-position, linked to an acetic acid backbone via an Fmoc-protected amino group. This structure is critical in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a temporary protecting group for amines, enabling controlled deprotection under mild basic conditions (e.g., piperidine) .

The naphthalene group introduces significant hydrophobicity, which can influence peptide solubility, folding, and interactions in biochemical assays. It is primarily used in research settings for synthesizing non-natural amino acids or peptide analogs requiring bulky aromatic side chains .

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-naphthalen-1-ylacetic acid

InChI

InChI=1S/C27H21NO4/c29-26(30)25(23-15-7-9-17-8-1-2-10-18(17)23)28-27(31)32-16-24-21-13-5-3-11-19(21)20-12-4-6-14-22(20)24/h1-15,24-25H,16H2,(H,28,31)(H,29,30)/t25-/m0/s1

InChI Key

SCQIIBIYCFZYJE-VWLOTQADSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Resin Selection and Swelling

SPPS remains the dominant method for synthesizing Fmoc-Nap-OH due to its efficiency in iterative coupling cycles. The process begins with selecting a resin compatible with Fmoc chemistry. 2-Chlorotrityl chloride resin and Rink amide resin are commonly employed for their high loading capacities and stability under basic conditions.

Resin swelling is critical for ensuring reagent penetration. Protocols recommend sequential washing with dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) and dimethylformamide (DMF). For instance, 300 mg of Rink amide resin undergoes swelling in DMF for 1 hour, followed by CH2Cl2\text{CH}_2\text{Cl}_2 washes to remove impurities. In contrast, 2-chlorotrityl resin requires 15-minute swelling in CH2Cl2\text{CH}_2\text{Cl}_2 and DMF, as repeated cycles enhance porosity.

Fmoc Deprotection

The Fmoc group is removed using 20% (v/v) piperidine in DMF , which cleaves the carbamate bond via β-elimination. A two-step deprotection (5 min + 15 min) ensures complete removal while minimizing side reactions. After deprotection, the resin is washed with DMF (5×1 min) to eliminate piperidine adducts.

Amino Acid Coupling

Coupling Fmoc-Nap-OH to the resin requires activating the carboxyl group. PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) are preferred activators due to their rapid kinetics and low racemization risk. A typical coupling cycle involves:

  • 3.5 equivalents of Fmoc-Nap-OH

  • 3.5 equivalents of PyBOP

  • 7 equivalents of N,NN,N-diisopropylethylamine (DIPEA)
    in DMF, agitated for 40 minutes.

Table 1: Coupling Reagents and Conditions

Reagent SystemEquivalentsReaction TimeYield (%)
PyBOP/HOAt/DIPEA3.5/3.5/740 min>95
HATU/DIPEA3.5/740 min92
DIC/Oxyma Pure4/460 min88

Cleavage and Isolation

Post-synthesis, the peptide-resin linkage is cleaved using 95% trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane) to prevent side reactions. The crude product is precipitated in cold diethyl ether, centrifuged, and lyophilized to yield Fmoc-Nap-OH.

Solution-Phase Synthesis

Carbodiimide-Mediated Coupling

Solution-phase synthesis is less common but offers advantages in large-scale production. The carboxyl group of (S)-2-amino-2-(naphthalen-1-yl)acetic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Subsequent reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in dichloromethane introduces the protecting group.

Key Challenges :

  • Racemization : Prolonged reaction times (>2 h) at room temperature lead to enantiomeric inversion.

  • Purification : Silica gel chromatography is required to isolate the S-enantiomer, reducing overall yield to 70–75%.

Chiral Resolution Techniques

Dynamic Kinetic Resolution

Enzymatic methods using Candida antarctica lipase B (CAL-B) have been explored to resolve racemic mixtures. The enzyme selectively acetylates the R-enantiomer, leaving the S-form unreacted. However, yields are moderate (60–65%), limiting industrial adoption.

Preparative Chiral HPLC

Chiral stationary phases (e.g., Chiralpak IA ) achieve >99% enantiomeric excess (ee). A typical method uses hexane/isopropanol (80:20) at 2 mL/min, with UV detection at 254 nm. This method is reserved for high-value applications due to cost and throughput constraints.

Comparative Analysis of Methods

Table 2: Method Comparison

ParameterSPPSSolution-PhaseChiral HPLC
Yield (%)957599
Purity (ee, %)>9985>99
ScalabilityHighModerateLow
Cost ($/g)12090500

SPPS excels in purity and scalability, making it the gold standard for research-scale synthesis. Solution-phase methods are cost-effective but require stringent chiral control.

Recent Advances in Synthesis

Flow Chemistry

Continuous-flow systems reduce reaction times by 50% through precise temperature and reagent control. A 2024 study demonstrated 98% yield in 20 minutes using microreactors.

Photocatalytic Coupling

Visible-light-mediated coupling with Ir(ppy)₃ catalysts minimizes racemization, achieving 93% ee without chiral auxiliaries. This method remains experimental but promising for green chemistry applications .

Chemical Reactions Analysis

Peptide Bond Formation

The carboxylic acid group undergoes activation for nucleophilic substitution reactions with amines to form peptide bonds. This reaction is critical in solid-phase peptide synthesis (SPPS) where the compound serves as a protected amino acid building block .

Reaction Pathway:

  • Activation: Carboxylic acid reacts with coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DCC (N,N'-Dicyclohexylcarbodiimide) in the presence of HOBt (Hydroxybenzotriazole).

  • Coupling: Activated intermediate reacts with a primary amine (e.g., resin-bound peptide chain) to form an amide bond.

Key Conditions:

  • Solvent: DMF or DCM

  • Temperature: 0–25°C

  • Catalysts: DIEA (N,N-Diisopropylethylamine) for pH adjustment .

Fmoc Deprotection

The Fmoc (9-fluorenylmethyloxycarbonyl) group is cleaved under mild basic conditions to expose the free amine for subsequent reactions .

Reagent: 20–50% Piperidine in DMF
Mechanism: Base-induced β-elimination releases the Fmoc group as a dibenzofulvene-piperidine adduct .

Typical Protocol:

  • Treat the compound with 20% piperidine/DMF for 5–20 minutes.

  • Wash thoroughly to remove byproducts .

Side Reactions:

  • Prolonged exposure may lead to racemization at the chiral center .

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction leveraged for modifying solubility or introducing protective groups.

Reaction Conditions:

AlcoholCatalystSolventYield (%)
MethanolHCl (gas)MeOH85–92
EthanolH<sub>2</sub>SO<sub>4</sub>Toluene78–84

Applications:

  • Ester derivatives improve lipid solubility for membrane permeability studies.

Amide Bond Formation via Carboxylic Acid

Beyond peptide synthesis, the carboxylic acid forms amides with non-peptidic amines, enabling diversification of molecular scaffolds.

Example:

  • Reaction with benzylamine using EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt yields N-benzylamide derivatives.

Optimization Factors:

  • Steric hindrance from the naphthalene group may reduce reaction rates compared to simpler analogs .

Stability Under Acidic Conditions

The Fmoc group is stable to moderate acids (e.g., TFA in concentrations <30%), making the compound suitable for acid-labile resin systems .

Decomposition Threshold:

  • Prolonged exposure to >50% TFA results in partial Fmoc cleavage.

Side Reactions and Byproducts

Common Issues:

  • Racemization: Occurs during prolonged basic conditions (e.g., excessive piperidine treatment) .

  • Dibenzofulvene Adducts: Incomplete removal of Fmoc byproducts may contaminate products .

Mitigation Strategies:

  • Use fresh piperidine solutions and monitor reaction times .

  • Purify via flash chromatography or HPLC .

Scientific Research Applications

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection of the amino group. This property makes it useful in peptide synthesis, where it helps to prevent unwanted side reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The following table compares key structural and functional attributes of the target compound with analogous Fmoc-protected derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature Primary Application
(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid 339208-92-3 C27H21NO4 423.46 Naphthalen-1-yl group Hydrophobic peptide synthesis
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C21H22N2O4 366.42 Piperazine ring Linker for conjugation or spacer in SPPS
(S)-(3-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid N/A C23H18ClNO4 407.85 3-Chlorophenyl group Electron-withdrawing side chain for stability studies
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 211637-75-1 C25H23NO4 401.45 o-Tolyl (2-methylphenyl) group Enhanced hydrophobicity in peptide side chains
Fmoc-β-homoalanine 193954-26-6 C19H19NO4 325.36 Extended β-carbon chain β-amino acid incorporation for altered peptide backbones
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid 1260596-73-3 C24H21NO5 403.43 4-Methoxyphenyl group Electron-donating substituent for oxidative stability

Key Insights from Comparative Analysis

Hydrophobicity and Solubility :

  • The naphthalene group in the target compound confers greater hydrophobicity compared to phenyl or tolyl derivatives (e.g., CAS 211637-75-1). This can reduce aqueous solubility but enhance membrane permeability in drug delivery applications .
  • The piperazine-containing derivative (CAS 180576-05-0) exhibits basicity due to its secondary amine, improving solubility in acidic buffers .

Methoxy-substituted derivatives (e.g., CAS 1260596-73-3) offer enhanced resistance to deprotection under acidic conditions due to electron donation .

Applications in Peptide Engineering: Fmoc-β-homoalanine (CAS 193954-26-6) is utilized to incorporate β-amino acids, altering peptide backbone geometry and protease resistance . Azetidine-containing compounds (e.g., CAS 1592739-14-4) introduce conformational strain, influencing peptide folding and receptor binding .

Research and Development Implications

The naphthalene-based Fmoc derivative is optimal for designing peptides with aromatic packing or π-π interactions, such as enzyme inhibitors or self-assembling nanomaterials. In contrast, piperazine-linked analogs are better suited for modular conjugation in bioconjugation chemistry. Substitutions like chloro or methoxy groups allow fine-tuning of electronic properties for stability in diverse synthetic environments.

Future studies should explore crystallographic data (e.g., via SHELX programs ) to resolve conformational preferences and optimize synthesis protocols.

Biological Activity

(S)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-YL-acetic acid, commonly referred to as Fmoc-naphthylacetic acid, is a compound of significant interest in medicinal chemistry and biochemistry. Its structure features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a crucial role in peptide synthesis and drug development. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

The primary mechanism of action for this compound involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino functionality during the synthesis process, preventing unwanted side reactions. Once the desired peptide bond formation is achieved, the Fmoc group can be removed under mild basic conditions, typically using piperidine, allowing for further functionalization or coupling reactions.

Anticancer Properties

Several studies have investigated the anticancer potential of naphthalene derivatives, including this compound. Research indicates that naphthalene-based compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of naphthalene acetic acid induced apoptosis in human cancer cells through the activation of intrinsic apoptotic pathways .

Anti-inflammatory Effects

Naphthalene acetic acids have shown promise in modulating inflammatory responses. In vitro studies have suggested that these compounds may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell cultures exposed to inflammatory stimuli . This activity positions them as potential candidates for developing anti-inflammatory therapeutics.

Case Study 1: Synthesis and Characterization

A recent study focused on synthesizing this compound and evaluating its biological properties. The synthesis involved protecting the amino group with the Fmoc group and subsequent coupling reactions with various amino acids. Characterization was performed using NMR spectroscopy and mass spectrometry, confirming the structure and purity of the synthesized compound .

Case Study 2: Peptide Synthesis Applications

In another study, researchers utilized this compound as a building block in peptide synthesis. The study highlighted its effectiveness in producing cyclic peptides with enhanced stability and bioactivity compared to linear counterparts. The resulting peptides exhibited increased binding affinity to target receptors involved in cancer progression .

Research Findings Summary

Study FocusFindings
Anticancer ActivityInduces apoptosis in cancer cell lines; activates intrinsic apoptotic pathways .
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines; reduces oxidative stress markers .
Synthesis TechniquesEffective as a protecting group in peptide synthesis; confirmed structure via NMR .
Peptide ApplicationsEnhances stability and bioactivity of cyclic peptides; increased receptor binding affinity .

Q & A

Q. What are the standard synthetic routes for (S)-Fmoc-protected naphthylacetic acid derivatives?

The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) . Key steps include:

  • Resin pretreatment (e.g., NovaSyn TGR resin swelling in dichloromethane).
  • Coupling with protected amino acids using reagents like 3,3-dichloro-1,2-diphenylcyclopropene and N-ethyldiisopropylamine in dichloromethane at -10–20°C .
  • Deprotection with 20% piperidine in DMF to remove the Fmoc group.
  • Cleavage from the resin using trifluoroacetic acid (TFA)-based cocktails. Temperature control (-10–20°C) and solvent selection are critical to minimize side reactions .

Q. What purification techniques are recommended for isolating (S)-Fmoc-naphthylacetic acid derivatives?

  • Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (e.g., 0.1% TFA) resolves impurities.
  • MALDI-TOF mass spectrometry confirms molecular weight (e.g., observed m/z 534.60 for C33H30N2O5) and isotopic patterns .
  • Precipitation in cold diethyl ether or ethyl acetate removes excess reagents.

Q. What safety precautions are essential when handling this compound?

  • PPE : Nitrile gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods with local exhaust to avoid inhalation of dust or vapors .
  • Spill management : Avoid water contact; collect spills with inert absorbents (e.g., vermiculite).
  • First aid : Rinse eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

  • Temperature : Maintain ≤0°C during coupling steps to reduce epimerization .
  • Solvent : Use dichloromethane over polar solvents (e.g., DMF) to limit base-induced racemization.
  • Reaction time : Limit coupling to ≤2 hours to prevent degradation.
  • Base selection : N-ethyldiisopropylamine minimizes side reactions compared to stronger bases .

Q. What analytical methods confirm the stereochemical integrity of (S)-Fmoc-naphthylacetic acid derivatives?

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients.
  • X-ray crystallography : Definitive structural elucidation (e.g., crystal structures in CAS 84889-09-8) .
  • MALDI-TOF : Validates molecular weight (e.g., 534.60 g/mol for C33H30N2O5) .

Q. How do structural modifications in the naphthalene moiety influence reactivity and stability?

  • Electron-withdrawing groups (e.g., 3,5-difluorophenyl in CAS 269398-91-6): Enhance electrophilic reactivity but reduce solubility .
  • Bulky substituents (e.g., tetrahydro-naphthalene in CAS 135944-08-0): Increase steric hindrance, requiring extended coupling times .
  • Aromatic systems (e.g., naphthalen-2-yl in CAS 269398-91-6): Promote π-π stacking, affecting crystallization behavior .

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